molecular formula C8H10N2S B1333663 3-[(2-Thienylmethyl)amino]propanenitrile CAS No. 373356-47-9

3-[(2-Thienylmethyl)amino]propanenitrile

Cat. No.: B1333663
CAS No.: 373356-47-9
M. Wt: 166.25 g/mol
InChI Key: PLMFMEXOLTWXRA-UHFFFAOYSA-N
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Description

3-[(2-Thienylmethyl)amino]propanenitrile, or 3-TAPN, is a heterocyclic compound that is used in a variety of scientific research applications. It has been studied for its potential to act as a catalyst for organic reactions, for its ability to act as a ligand for metal complexes, and for its potential as a drug target.

Scientific Research Applications

Synthesis of Heterocyclic Systems

3-[(2-Thienylmethyl)amino]propanenitrile and its analogs are used as precursors for synthesizing various heterocyclic systems, including imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds have potential applications due to their chemical and biological properties (Drabina & Sedlák, 2012).

Preparation of Antimicrobial Substances

The compound is used as a key synthons for preparing a variety of new, uniquely substituted heterocyclic substances with promising antimicrobial activities against various bacteria and yeasts (Behbehani et al., 2011).

Theoretical Study of Nitriles

This compound is part of a family of nitriles that have been studied for intramolecular hydrogen bonds and anomeric effects, which are essential in understanding their chemical properties and reactivity (Fernández et al., 1992).

Catalyst in Synthesis Processes

It has been used in copper-catalyzed Markovnikov-type intermolecular azidocyanation of aryl alkenes, serving as a potential strategy for synthesizing corresponding amino acids (Xu et al., 2014).

Properties

IUPAC Name

3-(thiophen-2-ylmethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6,10H,2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMFMEXOLTWXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-[(Thiophen-2-ylmethyl)-amino]-propionitrile was prepared following general procedure D using thiophene-2-carboxaldehyde (477 μL, 98%, 5 mmol), 3-amino-propionitrile (373 μL, 99%, 5 mmol), 1 M acetic acid solution in DCE (6 mL), DCE (9 mL) and sodium triacetoxyborohydride (1.31 g, 97%, 6 mmol). The crude product was used without further purification. LCMS m/z: 167 (M+1)+.
Quantity
477 μL
Type
reactant
Reaction Step One
Quantity
373 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.31 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
9 mL
Type
solvent
Reaction Step Six

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